N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-[4-({[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzothiazole moiety, a thiazole ring, and a furan carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
The synthesis of N-[4-({[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]FURAN-2-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the benzothiazole and thiazole intermediates. Common synthetic routes include:
Diazo-coupling: This method involves the reaction of diazonium salts with aromatic compounds to form azo compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones from aldehydes, β-keto esters, and urea or thiourea.
Microwave irradiation: This technique accelerates chemical reactions by using microwave energy to heat the reaction mixture.
Chemical Reactions Analysis
N-[4-({[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[4-({[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]FURAN-2-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-({[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, disrupting key biological processes. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
N-[4-({[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]FURAN-2-CARBOXAMIDE can be compared with other benzothiazole and thiazole derivatives:
2-Amino-6-methylbenzothiazole: Known for its muscle relaxant properties.
N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE: Investigated for its potential as an anti-inflammatory agent.
Indole derivatives: These compounds exhibit a range of biological activities, including anti-inflammatory and analgesic effects.
Properties
Molecular Formula |
C24H18N4O3S2 |
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Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-[4-[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H18N4O3S2/c1-14-4-9-18-20(11-14)33-23(27-18)15-5-7-16(8-6-15)25-21(29)12-17-13-32-24(26-17)28-22(30)19-3-2-10-31-19/h2-11,13H,12H2,1H3,(H,25,29)(H,26,28,30) |
InChI Key |
IZYFMBZNOKRFSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CSC(=N4)NC(=O)C5=CC=CO5 |
Origin of Product |
United States |
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